
(2-Bromo-4-ethylphenyl)hydrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Bromo-4-ethylphenyl)hydrazine: is an organic compound with the molecular formula C8H11BrN2 It is a derivative of hydrazine, where one of the hydrogen atoms is replaced by a (2-bromo-4-ethylphenyl) group
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of (2-Bromo-4-ethylphenyl)hydrazine typically involves the following steps:
Starting Material: The synthesis begins with 2-bromoaniline.
Diazotization Reaction: 2-bromoaniline undergoes diazotization to form a diazonium salt. This reaction is carried out by treating 2-bromoaniline with sodium nitrite (NaNO2) and hydrochloric acid (HCl) at low temperatures (0-5°C).
Reduction Reaction: The diazonium salt is then reduced using sodium pyrosulfite (Na2S2O5) under controlled conditions (10-35°C, pH 7-9) to yield this compound.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (2-Bromo-4-ethylphenyl)hydrazine can undergo oxidation reactions to form corresponding azides or other oxidized derivatives.
Reduction: It can be reduced to form various hydrazine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under mild to moderate conditions.
Major Products:
Oxidation: Azides and other oxidized derivatives.
Reduction: Various hydrazine derivatives.
Substitution: Substituted phenylhydrazines.
Scientific Research Applications
Chemistry: (2-Bromo-4-ethylphenyl)hydrazine is used as a building block in organic synthesis. It is involved in the preparation of various heterocyclic compounds and hydrazones, which are important intermediates in the synthesis of pharmaceuticals and agrochemicals .
Biology and Medicine: Hydrazine derivatives are known for their biological activities, including antimicrobial, antitumor, and antiviral properties .
Industry: In the industrial sector, this compound is used in the production of dyes, polymers, and other specialty chemicals. Its unique reactivity makes it valuable for creating materials with specific properties .
Mechanism of Action
The mechanism of action of (2-Bromo-4-ethylphenyl)hydrazine involves its interaction with various molecular targets. The compound can form hydrazones by reacting with carbonyl groups in aldehydes and ketones. This reaction is similar to the imine-forming reaction and involves nucleophilic addition followed by dehydration .
Molecular Targets and Pathways:
Carbonyl Compounds: The primary targets are aldehydes and ketones, which react with this compound to form hydrazones.
Enzymatic Pathways: The compound may also interact with enzymes involved in oxidative and reductive pathways, influencing various biochemical processes.
Comparison with Similar Compounds
- (2-Bromo-4-methylphenyl)hydrazine
- (2-Bromo-4-chlorophenyl)hydrazine
- (2-Bromo-4-fluorophenyl)hydrazine
Comparison:
- Uniqueness: (2-Bromo-4-ethylphenyl)hydrazine is unique due to the presence of the ethyl group, which can influence its reactivity and physical properties compared to other similar compounds.
- Reactivity: The ethyl group can provide steric hindrance, affecting the compound’s ability to participate in certain reactions.
- Applications: While similar compounds may have overlapping applications, the specific substituents can lead to differences in biological activity and industrial utility .
Properties
Molecular Formula |
C8H11BrN2 |
|---|---|
Molecular Weight |
215.09 g/mol |
IUPAC Name |
(2-bromo-4-ethylphenyl)hydrazine |
InChI |
InChI=1S/C8H11BrN2/c1-2-6-3-4-8(11-10)7(9)5-6/h3-5,11H,2,10H2,1H3 |
InChI Key |
DXIWMLSTDDAQHD-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=C(C=C1)NN)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


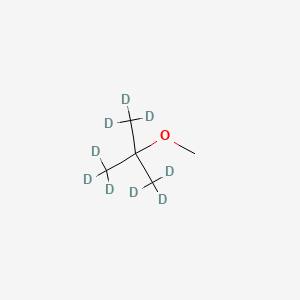




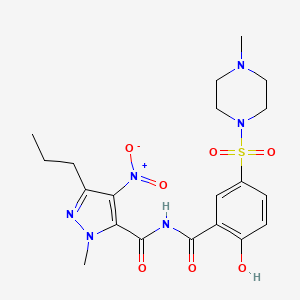
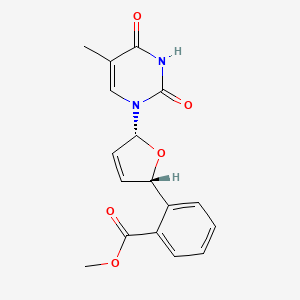
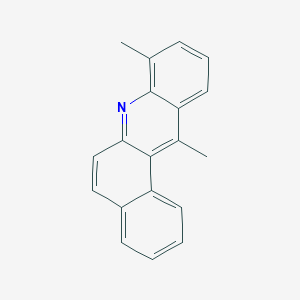
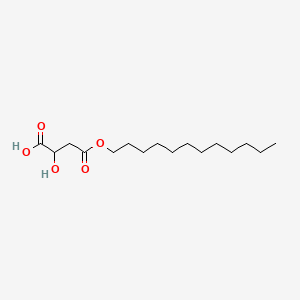
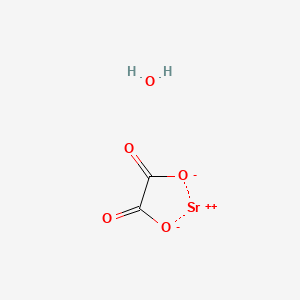
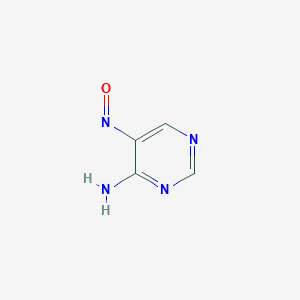
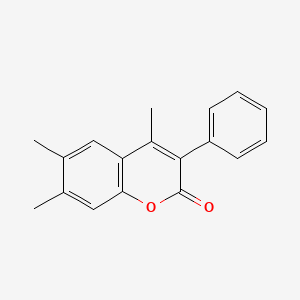

![Phenylalanine,4-carboxy-N-[(1,1-dimethylethoxy)carbonyl]-](/img/structure/B13827237.png)
